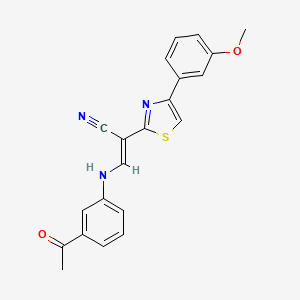
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile, a thiazole-based compound, has garnered attention for its diverse biological activities. This article aims to delve into its biological properties, including anticancer, antimicrobial, and insecticidal activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a complex structure that combines an acrylonitrile moiety with thiazole and aromatic groups. The presence of these functional groups is critical for its biological activity.
Structure
- Molecular Formula : C18H16N2O2S
- Molecular Weight : 320.39 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. Thiazoles are known to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assay
In a study evaluating the cytotoxic effects of thiazole derivatives, compounds were tested against MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines. The results indicated that:
- Compound IC50 values ranged from 1.61 to 1.98 µg/mL, demonstrating potent cytotoxicity.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 9 | MCF-7 | 1.61 ± 1.92 |
| 10 | HepG-2 | 1.98 ± 1.22 |
The structure-activity relationship (SAR) analysis suggested that the thiazole ring is essential for activity, with electron-donating groups enhancing potency .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. A series of novel thiazole acrylonitrile derivatives were synthesized and tested against various microbial strains.
Case Study: Antimicrobial Assay
In a bioassay against Aphis fabae, certain derivatives exhibited remarkable insecticidal activity:
- Compound 11c demonstrated an LC50 value of 1.45 mg/L, indicating high efficacy comparable to standard insecticides.
| Compound | Target Organism | LC50 (mg/L) |
|---|---|---|
| 11c | Aphis fabae | 1.45 |
Insecticidal Activity
The insecticidal activity of thiazole-based compounds has been well-documented. Research indicates that these compounds can effectively target agricultural pests.
Research Findings
A study focused on the synthesis and evaluation of thiazole acrylonitrile derivatives revealed:
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Thiazoles disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Compounds induce programmed cell death in malignant cells.
- Antimicrobial Action : Thiazoles may interfere with microbial cell wall synthesis or metabolic pathways.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based compounds, including (E)-3-((3-acetylphenyl)amino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile.
- Mechanism of Action : The compound is believed to inhibit cell proliferation through the modulation of various signaling pathways involved in cancer cell growth. It may induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- In Vitro Studies : In a study conducted by the National Cancer Institute, compounds similar to this compound demonstrated significant cytotoxic effects against a range of cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values were reported to be in the low micromolar range, indicating potent activity .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15.72 |
| Compound B | HCT-116 (Colon Cancer) | 12.53 |
Anti-inflammatory Properties
Thiazole derivatives have also been studied for their anti-inflammatory effects.
- Inflammatory Pathways : The compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Research Findings : A study showed that thiazole derivatives significantly reduced inflammation markers in animal models, suggesting their potential as therapeutic agents against inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are another area of interest.
- Bacterial Inhibition : Compounds structurally related to this compound have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Zone of Inhibition : In laboratory settings, these compounds exhibited considerable zones of inhibition in agar diffusion tests, indicating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
特性
IUPAC Name |
(E)-3-(3-acetylanilino)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-14(25)15-5-3-7-18(9-15)23-12-17(11-22)21-24-20(13-27-21)16-6-4-8-19(10-16)26-2/h3-10,12-13,23H,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILHNIRQPBBDC-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














